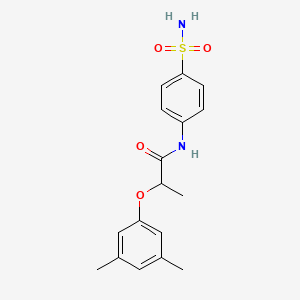

2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide

Descripción

Propiedades

IUPAC Name |

2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-11-8-12(2)10-15(9-11)23-13(3)17(20)19-14-4-6-16(7-5-14)24(18,21)22/h4-10,13H,1-3H3,(H,19,20)(H2,18,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCGDAHGHVRJCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

Preparation of 3,5-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

Formation of 3,5-dimethylphenoxyacetic acid: The 3,5-dimethylphenol is then reacted with chloroacetic acid in the presence of a base to form the phenoxyacetic acid derivative.

Amidation Reaction: The phenoxyacetic acid derivative is then reacted with 4-aminobenzenesulfonamide under appropriate conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy or sulfonamide groups, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The sulfonamide group is known to interact with various biological targets, contributing to the compound’s overall activity.

Comparación Con Compuestos Similares

Key Comparison Table: Acetamide vs. Propanamide Derivatives

Phenoxy-Substituted Amides

Phenoxyaromatic analogs like 4-(2-((3,5-dimethylphenyl)amino)ethyl)phenol (17g, ) and 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide () highlight the role of phenoxy groups in bioactivity. Compound 17g, a phenol derivative, lacks the sulfamoyl group but retains the 3,5-dimethylphenyl motif, suggesting phenoxy positioning is critical for target engagement. The chloro-substituted analog in introduces electronegativity, which may enhance binding to hydrophobic pockets compared to the target compound’s sulfamoyl group.

Key Comparison Table: Phenoxy-Substituted Analogs

Actividad Biológica

2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide, also known by its CAS number 692281-62-2, is a synthetic organic compound with significant biological activity. Its unique chemical structure includes a phenoxy group and a sulfonamide moiety, which are believed to contribute to its potential therapeutic effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

The compound features the following structural components:

- Phenoxy Group: Contributes to hydrophobic interactions with biological targets.

- Sulfonamide Group: Enhances solubility and potential enzyme inhibition properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide group is known for its ability to inhibit various enzymes by mimicking substrate structures. The proposed mechanisms include:

- Enzyme Inhibition: The compound may act as a competitive inhibitor by binding to the active site of enzymes, thus preventing substrate access.

- Receptor Modulation: It may influence receptor activity through allosteric modulation or direct binding.

Biological Activities

Research indicates several potential biological activities associated with this compound:

1. Anti-inflammatory Activity

Studies have shown that compounds with similar structures exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The sulfonamide group may play a critical role in modulating inflammatory pathways.

2. Antimicrobial Properties

Preliminary investigations suggest that this compound could possess antimicrobial activity against various bacterial strains. The mechanism likely involves disrupting bacterial cell wall synthesis or function.

3. Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases characterized by enzyme dysregulation.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Study Reference | Findings |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-alpha production in vitro. | |

| Antimicrobial | Effective against Staphylococcus aureus strains. | |

| Enzyme Inhibition | Competitive inhibition of carbonic anhydrase. |

Case Study: Enzyme Inhibition

A recent study assessed the inhibitory effects of this compound on carbonic anhydrase (CA). The results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting potential applications in treating conditions like glaucoma and edema.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves coupling a phenoxy intermediate (e.g., 3,5-dimethylphenol derivative) with 4-sulfamoylphenylamine via an acylation reaction. A common approach is reacting 3,5-dimethylphenoxypropanoyl chloride with 4-sulfamoylaniline in a polar aprotic solvent (e.g., dichloromethane or DMF) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts . Optimization includes:

- Temperature control : Maintaining 0–5°C during acyl chloride addition to minimize side reactions.

- Solvent purity : Use anhydrous solvents to prevent hydrolysis of intermediates.

- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine ensures complete conversion.

- Post-reaction purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield (>70% reported in analogous syntheses) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how should data interpretation be approached?

- Methodological Answer :

- 1H/13C-NMR : Key for confirming the phenoxy and sulfamoyl groups. The 3,5-dimethylphenoxy protons appear as two singlets (δ 6.5–7.0 ppm), while the sulfamoyl NH2 resonates as a broad singlet (δ 7.3–7.5 ppm). The propanamide carbonyl carbon appears at ~170 ppm in 13C-NMR .

- FTIR : Strong absorptions at ~1650 cm⁻¹ (amide C=O) and ~1300/1150 cm⁻¹ (sulfonamide S=O) validate functional groups .

- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of sulfamoyl group at m/z 215) .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations be integrated into the design and optimization of synthetic pathways for this compound?

- Methodological Answer :

- Reaction Path Searches : Use density functional theory (DFT) to model transition states and identify low-energy pathways for acylation and coupling steps .

- Solvent Effects : COSMO-RS simulations predict solvent compatibility (e.g., dichloromethane vs. DMF) to minimize side reactions .

- Catalyst Design : Molecular docking studies (e.g., with acyltransferases) can guide enzyme-mediated synthesis for greener routes .

- Case Study : A 2025 study optimized a similar propanamide derivative using DFT-guided temperature adjustments, reducing reaction time by 40% .

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound across different studies?

- Methodological Answer :

- Standardized Assays : Reproduce enzyme inhibition (e.g., cyclooxygenase-2) using uniform protocols (pH, temperature, substrate concentration) to eliminate variability .

- Purity Analysis : High-performance liquid chromatography (HPLC, >95% purity threshold) ensures observed activity is not due to impurities .

- Structural Analog Comparison : Test derivatives (e.g., replacing sulfamoyl with acetyl groups) to isolate pharmacophore contributions .

- In Silico Validation : Molecular dynamics simulations (e.g., GROMACS) model protein-ligand interactions to explain divergent IC50 values .

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for enzyme inhibition?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., methyl groups on phenoxy, sulfamoyl substituents) and test inhibitory potency .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to identify binding motifs .

- Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications to predict activity trends computationally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.